molecular formula C10H11ClN4O2 B053451 6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine CAS No. 120503-34-6

6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine

Cat. No. B053451
M. Wt: 254.67 g/mol
InChI Key: HYFBPEGMDSQUBT-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine, commonly known as cladribine, is a synthetic purine nucleoside analog that has been used in the treatment of various hematological malignancies. It was first synthesized in the 1970s and was approved by the FDA in 1993 for the treatment of hairy cell leukemia. Since then, it has also been used for the treatment of other lymphoid malignancies such as chronic lymphocytic leukemia and multiple sclerosis.

Mechanism Of Action

Cladribine is a prodrug that is converted to its active form, 2-chloroadenine triphosphate, in cells. This active metabolite is incorporated into DNA during replication, leading to DNA damage and subsequent apoptosis. Cladribine also inhibits the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, further contributing to its cytotoxic effects.

Biochemical And Physiological Effects

Cladribine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in leukemic cells, inhibit DNA synthesis and repair, and suppress the immune system. It has also been shown to have anti-inflammatory effects, making it useful in the treatment of autoimmune diseases such as multiple sclerosis.

Advantages And Limitations For Lab Experiments

Cladribine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, making it useful for studying DNA synthesis and repair. However, it also has several limitations. It is highly toxic, making it difficult to work with in vitro and in vivo. It also has a narrow therapeutic window, meaning that it can be difficult to achieve therapeutic concentrations without causing toxicity.

Future Directions

There are several future directions for research on cladribine. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis. Clinical trials have shown promising results in this area, and further research is needed to fully understand the mechanism of action and potential side effects of this treatment. Another area of interest is the development of new analogs of cladribine that may have improved efficacy and reduced toxicity. Finally, there is interest in studying the use of cladribine in combination with other chemotherapeutic agents to improve treatment outcomes in hematological malignancies.

Synthesis Methods

Cladribine is synthesized by the reaction of 2-chloroadenine with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with trimethylsilyl trifluoromethanesulfonate and triethylamine to form the final product.

Scientific Research Applications

Cladribine has been extensively studied for its potential use in the treatment of various hematological malignancies. It has been shown to induce apoptosis in leukemic cells by inhibiting DNA synthesis and repair. It also has immunosuppressive properties that make it useful in the treatment of autoimmune diseases such as multiple sclerosis.

properties

CAS RN

120503-34-6

Product Name

6-Chloro-9-(2,3-dideoxy-beta-D-glyceropentofuranosyl)-9H-purine

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

[(2S,5R)-5-(6-chloropurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H11ClN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1

InChI Key

HYFBPEGMDSQUBT-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3Cl

Other CAS RN

120503-34-6

Origin of Product

United States

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